Maduramicin
Overview
Description
Maduramicin is a naturally occurring polyether ionophore antibiotic first isolated from the actinomycete Actinomadura rubra. It is primarily used in veterinary medicine as an antiprotozoal agent to prevent coccidiosis in poultry . The compound has a molecular formula of C47H80O17 and a molar mass of 917.140 g/mol .
Mechanism of Action
Target of Action
Maduramicin primarily targets cations , particularly sodium (Na+), potassium (K+), and calcium (Ca2+) ions . It forms complexes with these cations, promoting their transport across the cell membrane . In myocardial cells, this compound inhibits the AKT-Cyclin D1 signaling pathway .
Mode of Action
This compound forms complexes with cations, promoting their transport across the cell membrane . This action increases the osmotic pressure within the coccidia, inhibiting certain mitochondrial functions such as substrate oxidation and ATP hydrolysis . This eventually leads to protozoal cell death . In myocardial cells, this compound suppresses AKT-Cyclin D1 signaling, leading to G0/G1 phase cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cation transport across the cell membrane . By forming complexes with cations, this compound disrupts the normal ion balance within the cell, leading to increased osmotic pressure and inhibition of mitochondrial functions . This disruption of cation homeostasis affects various downstream effects, including cell cycle regulation and apoptosis .
Pharmacokinetics
It is known that this compound exhibits poor water solubility . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound against coccidiosis in poultry can be affected by the dosage and the presence of other feed additives . Additionally, the solubility of this compound can impact its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
Maduramicin plays a crucial role in biochemical reactions by selectively binding to monovalent cations such as potassium, rubidium, sodium, lithium, and cesium ions. This selective binding facilitates the transport of these ions across biological membranes, disrupting the ionic balance within cells . This compound interacts with various enzymes and proteins, including those involved in ion transport and mitochondrial functions. For instance, it inhibits certain mitochondrial functions such as substrate oxidation and ATP hydrolysis, leading to cell death in protozoa .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In myocardial cells, it has been observed to arrest the cell cycle at the G0/G1 phase by inhibiting the AKT-Cyclin D1 signaling pathway . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to cause skeletal muscle and heart cell damage, resulting in degeneration and heart failure if improperly used .
Molecular Mechanism
At the molecular level, this compound functions by forming complexes with cations, particularly Na+, K+, and Ca2+, promoting their transport across cell membranes . This action increases osmotic pressure within cells, disrupting mitochondrial functions and leading to cell death. The compound also inhibits oxidative phosphorylation by dysregulating ion concentrations, which further contributes to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can cause protracted clinical courses, including toxic polyneuropathy, rhabdomyolysis, and acute renal failure . The compound’s stability and degradation over time can influence its long-term effects on cellular function, with observed toxicities in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively controls coccidiosis in poultry. At higher doses, it can cause severe toxicity, including necrosis or degeneration of cardiac and skeletal muscles . The narrow safety range of this compound necessitates careful dosage control to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ion transport and mitochondrial function. It affects metabolic flux by altering ion concentrations within cells, leading to changes in metabolite levels . The compound’s interaction with enzymes such as Ca2±ATPase further influences its metabolic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with cation transporters and binding proteins. Its lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in specific tissues . This distribution is crucial for its antiprotozoal activity, as it targets the intracellular environment of protozoa .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on ion transport and mitochondrial functions . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maduramicin is typically produced through fermentation processes involving the bacterium Actinomadura rubra . The fermentation process involves culturing the bacterium in a suitable medium under controlled conditions to produce the compound. The fermentation broth is then extracted and purified to isolate this compound .
Industrial Production Methods
In industrial settings, this compound is often formulated as this compound ammonium, which is more stable and easier to handle. One method involves dissolving this compound ammonium in a solvent such as ethyl acetate, followed by spraying the solution onto a carrier material like corn starch or calcium carbonate in a fluidized bed . This method ensures uniform mixing and prevents toxicity issues due to uneven distribution .
Chemical Reactions Analysis
Types of Reactions
Maduramicin undergoes various chemical reactions, including complexation with cations (such as sodium, potassium, and calcium), which facilitates their transport across cell membranes . This ionophore activity is crucial for its biological function.
Common Reagents and Conditions
The complexation reactions typically occur under physiological conditions, where this compound forms complexes with cations, increasing the osmotic pressure within cells . This process inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis, leading to cell death in protozoa .
Major Products Formed
The primary products of this compound’s reactions are the ionophore-cation complexes, which disrupt cellular ionic balance and lead to the death of target protozoa .
Scientific Research Applications
Maduramicin has several scientific research applications:
Veterinary Medicine: It is widely used as an anticoccidial agent in poultry to prevent and control coccidiosis
Pharmacology: Research has explored its potential in inhibiting cell proliferation and inducing apoptosis in various cell types.
Food Safety: Studies have developed methods to detect and quantify this compound residues in food products, ensuring food safety.
Nanotechnology: This compound-loaded nanostructured lipid carriers have been developed to enhance its anticoccidial effect and reduce toxicity.
Comparison with Similar Compounds
Maduramicin is part of the polyether ionophore class of antibiotics, which includes other compounds such as monensin and salinomycin . Compared to these compounds, this compound is more potent and has a broader spectrum of activity against coccidia . it also has a narrower safety margin, requiring careful dosing to avoid toxicity .
Similar Compounds
Monensin: Another polyether ionophore used as an anticoccidial agent in poultry.
Salinomycin: A polyether ionophore with similar applications but higher toxicity compared to this compound.
This compound’s unique combination of high potency and specific ionophore activity makes it a valuable tool in veterinary medicine and scientific research.
Properties
IUPAC Name |
2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVUEZAROXKXRT-VQLSFVLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044546 | |
Record name | Maduramicin alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79356-08-4, 84878-61-5 | |
Record name | Maduramicin α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79356-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | X 14868A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maduramicin alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maduramicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MADURAMICIN ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S6GVE3CIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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